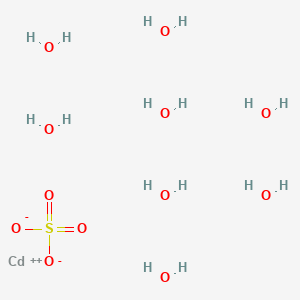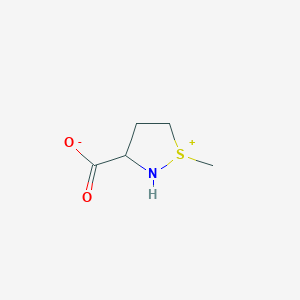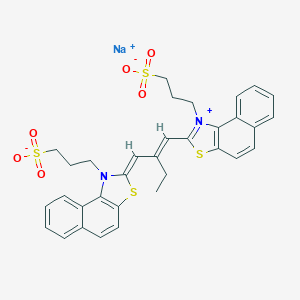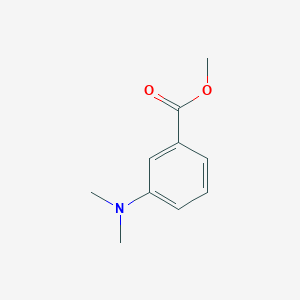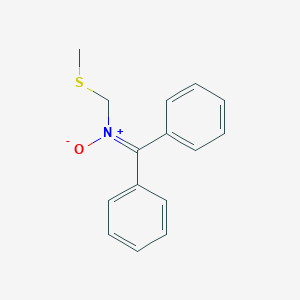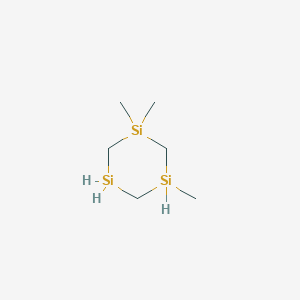
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMTCH, is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique structure and properties. TMTCH is a six-membered ring containing three silicon atoms and three carbon atoms. The compound has a high melting point and is insoluble in water but soluble in organic solvents. TMTCH has been used in various applications, including as a starting material for the synthesis of other organosilicon compounds, as a catalyst in organic reactions, and as a building block for the construction of novel materials.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is not well understood, but it is believed to involve the formation of stable complexes with other molecules. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has a unique structure that allows it to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces. These interactions can result in the stabilization of reactive intermediates and the enhancement of reaction rates.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane. However, studies have shown that 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is non-toxic and does not cause significant adverse effects in laboratory animals. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been shown to be biocompatible and has been used as a scaffold for tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also relatively inert and does not react with most common laboratory reagents. However, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has some limitations, including its high cost and limited availability. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also sensitive to air and moisture, which can lead to degradation and impurities.
Orientations Futures
There are several future directions for research on 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has the potential to be used in the construction of novel materials with unique properties, such as high strength and flexibility. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane may also be used as a scaffold for the design of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the properties and potential applications of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane.
Méthodes De Synthèse
1,1,3-Trimethyl-1,3,5-trisilacyclohexane can be synthesized through several methods, including the reaction of trichlorosilane with acetylene in the presence of a catalyst, the reaction of chlorodimethylsilane with acetylene in the presence of a catalyst, and the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with lithium acetylide. The most common method for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane synthesis is the reaction of trichlorosilane with acetylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform.
Applications De Recherche Scientifique
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a starting material for the synthesis of other organosilicon compounds, such as siloxanes and silanes. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has also been used as a catalyst in organic reactions, such as the hydrosilylation of alkenes and alkynes. In materials science, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a building block for the construction of novel materials, such as organosilicon polymers and gels. In medicinal chemistry, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been studied for its potential use as a drug delivery system and as a scaffold for the design of new drugs.
Propriétés
Numéro CAS |
18339-88-3 |
|---|---|
Nom du produit |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Formule moléculaire |
C6H18Si3 |
Poids moléculaire |
174.46 g/mol |
Nom IUPAC |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
Clé InChI |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
SMILES canonique |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
Synonymes |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



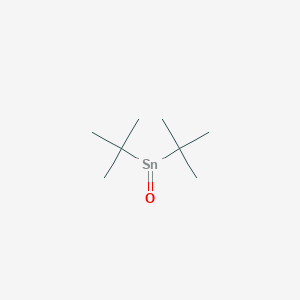
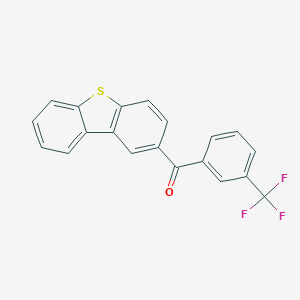
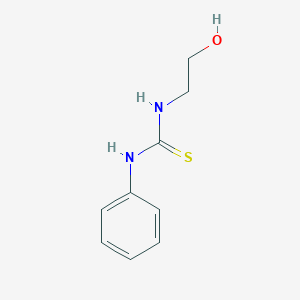
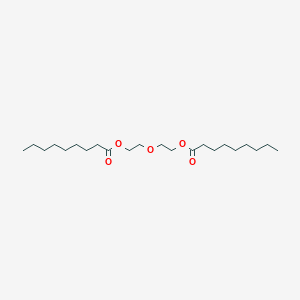

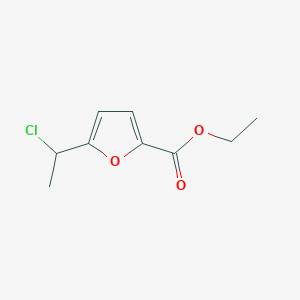
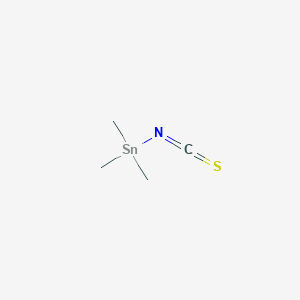
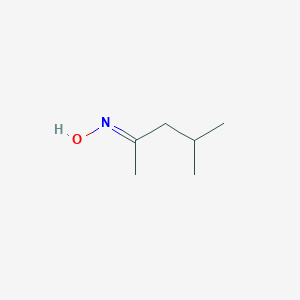
acetic acid](/img/structure/B90747.png)
